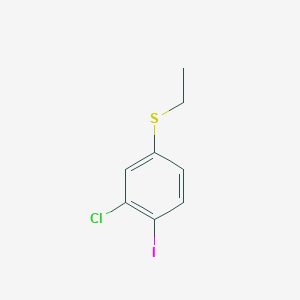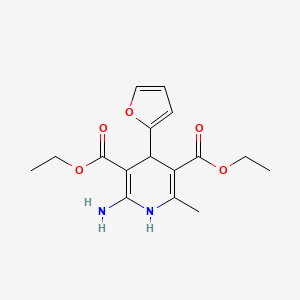
2-Chloro-4-(ethylthio)-1-iodo-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(ethylthio)-1-iodo-benzene is an aromatic compound with a benzene ring substituted with chlorine, ethylthio, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylthio)-1-iodo-benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-chloro-4-(ethylthio)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(ethylthio)-1-iodo-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(ethylthio)-1-aminobenzene.
Oxidation: Sulfoxides or sulfones, such as 2-chloro-4-(ethylsulfinyl)-1-iodobenzene.
Reduction: Dehalogenated products, such as 2-chloro-4-(ethylthio)benzene.
Applications De Recherche Scientifique
2-Chloro-4-(ethylthio)-1-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(ethylthio)-1-iodo-benzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form new compounds. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, such as inhibiting enzymes or binding to receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(methylthio)-1-iodobenzene: Similar structure but with a methylthio group instead of an ethylthio group.
2-Chloro-4-(ethylthio)-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Chloro-4-(ethylthio)-1-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Chloro-4-(ethylthio)-1-iodo-benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in different types of chemical reactions. The ethylthio group also provides additional reactivity, making this compound versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C8H8ClIS |
|---|---|
Poids moléculaire |
298.57 g/mol |
Nom IUPAC |
2-chloro-4-ethylsulfanyl-1-iodobenzene |
InChI |
InChI=1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
Clé InChI |
VKSNRFWDQSGSJV-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C(C=C1)I)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl-](/img/structure/B8709032.png)
![(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8709039.png)





![3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8709092.png)
![7H-Pyrido[3,2-c]carbazole](/img/structure/B8709100.png)



![5-(2-Chloroethoxy)benzo[b]thiophene](/img/structure/B8709146.png)

